molecular formula C10H9ClO2 B3386137 (1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid CAS No. 701914-00-3

(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B3386137
CAS No.: 701914-00-3
M. Wt: 196.63 g/mol
InChI Key: FXRZNBPQNVOJTP-JGVFFNPUSA-N
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Description

(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a chlorophenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-chlorophenyl diazomethane with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting ester can then be hydrolyzed to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, enantioselective synthesis methods may be employed to obtain the desired chiral product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid to an alcohol or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Phenylcyclopropanaminium: A related compound with a phenyl group instead of a chlorophenyl group.

    Dichloroaniline: Compounds with an aniline ring substituted with chlorine atoms.

Uniqueness

(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid is unique due to its chiral cyclopropane ring and the presence of a chlorophenyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRZNBPQNVOJTP-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701914-00-3
Record name rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 3
(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 4
(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid

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